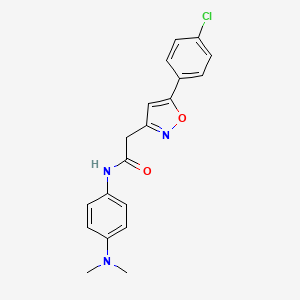
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-(dimethylamino)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-(dimethylamino)phenyl)acetamide" is a chemically synthesized molecule that likely exhibits biological activity due to the presence of various functional groups known to interact with biological enzymes. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds with chlorophenyl and acetamide groups, which are known to have biological activity, such as inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , and the ability to form stable crystal structures with intermolecular interactions .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from aromatic organic acids, which are converted into esters, then hydrazides, and subsequently into thiols or other intermediates before the final compound is obtained . The synthesis process often involves the use of reagents such as N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to facilitate the reactions. The final compounds are typically purified and then characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using crystallography. These compounds can crystallize in various crystal systems and exhibit intermolecular interactions such as hydrogen bonds and halogen interactions, which can lead to the formation of 3-D arrays in the crystal lattice . The angles between aromatic planes and the presence of various functional groups contribute to the overall molecular shape, which can influence the compound's biological activity and interaction with other molecules .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions of "this compound," they do suggest that compounds with chlorophenyl and acetamide groups can participate in various chemical interactions. These include the formation of hydrogen bonds and other non-covalent interactions that are crucial for the biological activity of the compounds . The reactivity of such compounds can be influenced by the substituents on the aromatic rings and the electronic properties of the functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures are influenced by their molecular geometry and the types of intermolecular forces they can form. For instance, the solubility, melting point, and stability of the compounds can be affected by the presence of hydrogen bonds and halogen interactions . The electronic properties of the functional groups, such as the electron-withdrawing effect of the chlorophenyl group, can also affect the acidity and basicity of the molecule, which in turn influences its chemical reactivity and interactions with biological targets .
科学的研究の応用
Molecular Structure and Interactions
Research on compounds with similar structures to 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-(dimethylamino)phenyl)acetamide has focused on their molecular conformations and intermolecular interactions. For instance, studies on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have revealed that these molecules exhibit a 'V' shape with various intermolecular interactions, including hydrogen bonds and π interactions, forming three-dimensional arrays. Such structural characteristics could be relevant for understanding the molecular interactions and functionalities of this compound in scientific research applications (Boechat et al., 2011).
Potential Biological Activities
Compounds structurally related to this compound have been investigated for various biological activities. For example, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, with similar structural features, have demonstrated potential antipsychotic profiles in animal behavior tests without interacting with dopamine receptors, indicating a unique mode of action. Such findings suggest that this compound could also possess unique biological properties worthy of exploration (Wise et al., 1987).
Chemical Synthesis and Modification
Research into similar compounds has also delved into their chemical synthesis and modification, providing insights that could be applicable to the synthesis of this compound. Studies have shown how different molecular conformations coexist within certain acetamide derivatives, influenced by their substituent groups and crystalline structures. Such knowledge is crucial for designing and synthesizing derivatives of this compound with desired properties and activities (Narayana et al., 2016).
Corrosion Inhibition
In the field of materials science, chloroacetamide derivatives have been studied for their corrosion inhibition properties, which could imply potential applications for this compound in protecting metals and alloys from corrosion. Such applications are particularly relevant in industrial processes and infrastructure maintenance, highlighting the versatility of chloroacetamide derivatives in scientific research and practical applications (Weisshaar & Böger, 1989).
Safety and Hazards
将来の方向性
作用機序
Target of action
Oxazole derivatives have been found to bind with high affinity to multiple receptors , and the dimethylamino phenyl group is a common feature in many bioactive compounds, suggesting that this compound could interact with a variety of biological targets.
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Oxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Without specific information, it’s hard to say what the molecular and cellular effects of this compound might be. Given the wide range of biological activities associated with oxazole derivatives , it’s possible that this compound could have multiple effects at the cellular level.
特性
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-23(2)17-9-7-15(8-10-17)21-19(24)12-16-11-18(25-22-16)13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZWVMFCCHMVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

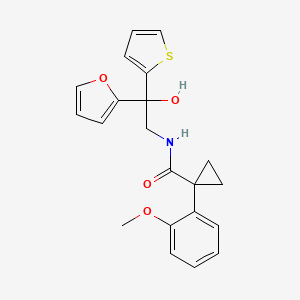
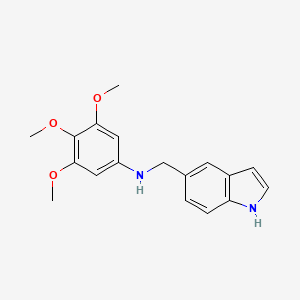
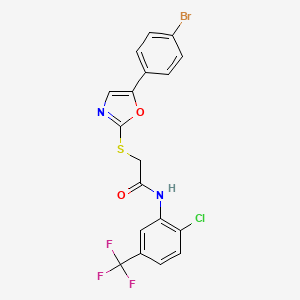
![3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507024.png)
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2507025.png)
![7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2507026.png)


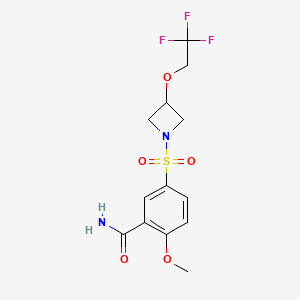
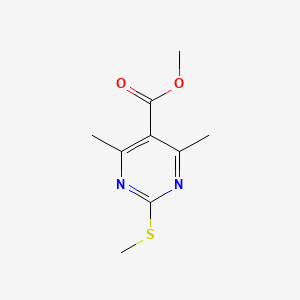
![4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2507036.png)
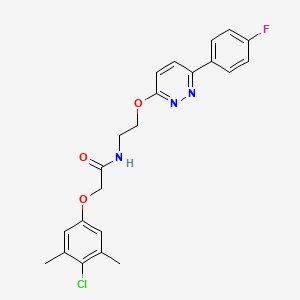
![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2507040.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2507041.png)